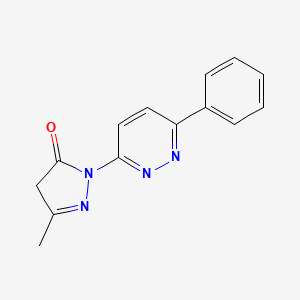
1-Phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mesityl-3-phenylisobenzofuran is a complex organic compound belonging to the benzofuran family. . This compound features a mesityl group (a derivative of mesitylene) and a phenyl group attached to an isobenzofuran core, making it a unique structure with intriguing properties.
Méthodes De Préparation
The synthesis of 1-Mesityl-3-phenylisobenzofuran typically involves several steps, starting with the preparation of the isobenzofuran core. One common method is the Friedel-Crafts alkylation, followed by intramolecular cyclization to form the benzofuran ring . The mesityl and phenyl groups are then introduced through further substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic strategies to enhance efficiency .
Analyse Des Réactions Chimiques
1-Mesityl-3-phenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrobenzofurans or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Mesityl-3-phenylisobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1-Mesityl-3-phenylisobenzofuran involves its interaction with various molecular targets. For instance, it can induce oxidative stress resistance by activating the Heat Shock Transcription Factor (HSF-1) pathway . This pathway is crucial for cellular protection against stress and has implications in neurodegenerative diseases. The compound’s ability to modulate these pathways makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
1-Mesityl-3-phenylisobenzofuran can be compared with other benzofuran derivatives, such as:
1,3-Diphenylisobenzofuran: Known for its reactivity towards singlet oxygen and use in fluorescence studies.
Benzothiophene: Similar in structure but contains a sulfur atom, leading to different chemical properties and applications.
The uniqueness of 1-Mesityl-3-phenylisobenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62423-16-9 |
|---|---|
Formule moléculaire |
C23H20O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-phenyl-3-(2,4,6-trimethylphenyl)-2-benzofuran |
InChI |
InChI=1S/C23H20O/c1-15-13-16(2)21(17(3)14-15)23-20-12-8-7-11-19(20)22(24-23)18-9-5-4-6-10-18/h4-14H,1-3H3 |
Clé InChI |
RFTDERJULUJDQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)

![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)



![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)
![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)





